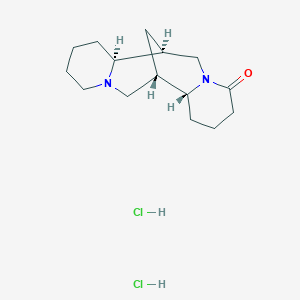

Lupanine dihydrochloride, (+/-)-

Beschreibung

Eigenschaften

CAS-Nummer |

6113-05-9 |

|---|---|

Molekularformel |

C15H26Cl2N2O |

Molekulargewicht |

321.286 |

IUPAC-Name |

7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |

InChI |

InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |

InChI-Schlüssel |

XAJLNIYNOAYDNE-QFKNLBMVSA-N |

SMILES |

O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lupanine dihydrochloride, (+/-)- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on (+/-)-Lupanine Dihydrochloride: Physicochemical Profiling, Pharmacodynamics, and Experimental Methodologies

Executive Summary

(+/-)-Lupanine dihydrochloride is a synthetic, racemic salt derivative of lupanine, a prominent quinolizidine alkaloid naturally biosynthesized in the seeds of Lupinus species[1]. Characterized by its complex tetracyclic quinolizidine ring system, lupanine has emerged as a high-value compound in molecular pharmacology[2]. It exhibits a dual mechanism of action: acting as an antagonist at nicotinic acetylcholine receptors (nAChRs)[3] and functioning as an inhibitor of ATP-sensitive potassium (KATP) channels in pancreatic beta cells[4]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols designed for researchers in drug development and electrophysiology.

Physicochemical Properties & Molecular Identification

In pharmacological research, the selection of the correct salt form is critical for ensuring optimal aqueous solubility, bioavailability, and stability during in vitro and in vivo assays. The free base form of lupanine has limited solubility in aqueous buffers, necessitating the use of hydrochloride salts for precise molarity calculations in electrophysiological and cell-based assays[5].

The table below delineates the core differences between the free base, the monohydrochloride, and the dihydrochloride forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pharmacological & Experimental Utility |

| (+)-Lupanine (Free Base) | 550-90-3[6] | C15H24N2O[2] | 248.36[2] | Standard reference material; limited aqueous solubility; often requires DMSO[7]. |

| Lupanine hydrochloride | 1025-39-4[8] | C15H25ClN2O[8] | 284.83[8] | Common mono-salt form used for in vivo dosing and general biological studies. |

| (+/-)-Lupanine dihydrochloride | 6113-05-9[9] | C15H26Cl2N2O[10] | 321.28 | Highly soluble racemic di-salt; ideal for precision patch-clamp electrophysiology[9]. |

Pharmacodynamics & Mechanism of Action

Pancreatic Beta-Cell Modulation & Glucose Homeostasis

Lupanine acts as a potent, glucose-dependent positive modulator of insulin release[4]. Unlike classical sulfonylureas that induce a complete and irreversible blockade of KATP channels (often leading to severe hypoglycemia), lupanine induces a dose-dependent, reversible, and incomplete inhibition of KATP currents[11].

At therapeutic concentrations (e.g., 0.5 mmol/L), lupanine reduces the outward K+ current through the KATP channel[4]. This reduction decreases K+ efflux, leading to the depolarization of the beta-cell plasma membrane. Membrane depolarization subsequently activates Voltage-Dependent Calcium Channels (VDCCs), causing an influx of Ca2+ that increases the frequency of action potentials[11]. This calcium signaling cascade triggers the exocytosis of insulin granules and upregulates the expression of the Ins-1 gene, promoting sustained insulin synthesis[4].

Lupanine-mediated KATP channel inhibition leading to glucose-stimulated insulin secretion.

Cholinergic Antagonism and Anthelmintic Properties

In the nervous system, lupanine exhibits ganglioplegic activity. It binds to nicotinic acetylcholine receptors (nAChRs) with a dissociation constant (Ki) of approximately 500 nM, while demonstrating negligible affinity for muscarinic receptors (Ki > 11,000 nM)[12].

In parasitic nematodes (e.g., H. contortus), this nAChR antagonism blocks excitatory neurotransmission at the neuromuscular junction[3]. Electrophysiological assays on recombinant nematode receptors suggest that lupanine acts as a non-competitive antagonist, leading to spastic paralysis of the parasite[3]. This mechanism provides a critical working basis for developing novel anthelmintic compounds capable of breaking multidrug resistance in veterinary medicine[3].

Mechanism of anthelmintic action via nicotinic acetylcholine receptor (nAChR) antagonism.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols detail the core assays used to evaluate lupanine's pharmacological efficacy. The causality behind each buffer choice is explicitly stated to ensure the protocol acts as a self-validating system.

Protocol 1: Whole-Cell Patch-Clamp Recording of KATP Currents

Objective: To quantify the direct inhibitory effect of (+/-)-lupanine dihydrochloride on KATP channels in isolated pancreatic beta cells[4]. Rationale: Utilizing the standard whole-cell configuration (without cell metabolism) isolates the direct channel-blocking effect of the drug from secondary metabolic ATP production[11].

Step-by-Step Workflow:

-

Cell Preparation: Isolate murine pancreatic islet cells via collagenase digestion and culture them on sterile glass coverslips.

-

Buffer Formulation (The Causality):

-

Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, and 0.3 mM Mg-ATP (pH 7.1). Why? The low ATP concentration (0.3 mM) ensures that KATP channels remain open at baseline, providing a measurable current to inhibit.

-

Bath Solution (Extracellular): 135 mM NaCl, 4.8 mM KCl, 1.2 mM MgCl2, 1.3 mM CaCl2, 10 mM HEPES, and 0.5 mM Glucose (pH 7.4). Why? Low glucose (0.5 mM) prevents the metabolic closure of KATP channels prior to drug application[4].

-

-

Baseline Recording: Establish the whole-cell configuration. Clamp the membrane potential at -70 mV and record baseline outward KATP currents.

-

Drug Application: Perfuse the bath with 0.5 mmol/L (+/-)-lupanine dihydrochloride[4].

-

Data Acquisition & Validation: Measure the reduction in current amplitude. Crucial Self-Validation Step: Wash out the drug with the standard bath solution. The current must return to baseline, confirming the reversibility of the block and ruling out irreversible cell toxicity or membrane rupture[4].

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the potentiation of insulin release by lupanine under varying glycemic states[4].

Step-by-Step Workflow:

-

Starvation Phase: Pre-incubate INS-1E cells in a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer for 2 hours. Why? This establishes a basal metabolic state, ensuring that subsequent insulin release is strictly in response to the experimental stimuli.

-

Treatment Phase: Transfer cells to KRBH buffer containing specific glucose concentrations (e.g., 2.8 mM for basal, 15 mM for stimulatory) alongside 0.5 mmol/L (+/-)-lupanine dihydrochloride[11].

-

Incubation: Incubate for 60 minutes at 37°C with 5% CO2[4].

-

Supernatant Collection: Centrifuge the samples at 1,000 x g for 5 minutes to pellet the cells. Collect the supernatant and quantify insulin concentration using a high-sensitivity Rat/Mouse Insulin ELISA kit.

-

Normalization: Lyse the cell pellets to quantify total protein content via a BCA assay. Normalize insulin secretion data (ng insulin / mg total protein) to account for variations in cell density[4].

Toxicology and Safety Profile

The toxicity of quinolizidine alkaloids is primarily driven by their anticholinergic effects[13]. However, lupanine demonstrates a significantly wider therapeutic index compared to its structural analog, sparteine[1].

In mammalian models, the minimal lethal dose of lupanine is approximately 22–25 mg/kg[1]. However, oral administration of therapeutic doses (up to 20 mg/kg) in diabetic rat models improves glycemic control without inducing hypoglycemia[4]. Furthermore, comprehensive toxicological screenings have shown that lupanine does not intercalate into DNA, nor does it induce apoptosis in human promyelocytic HL-60 cells, confirming a lack of genotoxicity[14]. This favorable safety profile makes lupanine a viable scaffold for advanced drug development.

References

-

Lupinine - Wikipedia (Mechanism of action) Source: Wikipedia URL:[Link]

-

Lupin (Lupinus sp.) seeds exert anthelmintic activity associated with their alkaloid content Source: bioRxiv URL:[Link]

-

Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Lupin alkaloids – a scientific review Source: Sweet Lupin Western Australia Inc. URL:[Link]

-

Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Lupanine dihydrochloride, (+/-)- Source: TargetMol URL:[Link]

Sources

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. lupanine | 550-90-3 [chemicalbook.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 550-90-3: (+)-Lupanine | CymitQuimica [cymitquimica.com]

- 6. Lupanine | 550-90-3 | MOLNOVA [molnova.com]

- 7. Lupanine supplier | CAS No :550-90-3 | AOBIOUS [aobious.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. medkoo.com [medkoo.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Lupanine (D-Lupanine) | nAChR | 550-90-3 | Invivochem [invivochem.com]

- 13. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aussielupins.org.au [aussielupins.org.au]

Technical Guide: (+/-)-Lupanine Dihydrochloride Solubility and Formulation Workflows

Executive Summary

(+/-)-Lupanine is a predominant tetracyclic quinolizidine alkaloid naturally occurring in Lupinus species. In pharmacological and biochemical research, it is primarily investigated for its ganglioplegic activity, its binding affinity to nicotinic acetylcholine receptors (nAChR), and its role as a positive modulator of glucose homeostasis via the inhibition of ATP-sensitive potassium (K_ATP) channels [2, 3].

Because the free-base form of lupanine exhibits poor aqueous solubility, researchers predominantly utilize (+/-)-Lupanine dihydrochloride —the protonated salt form. This technical whitepaper provides an in-depth analysis of the physicochemical behavior of lupanine dihydrochloride in water, dimethyl sulfoxide (DMSO), and ethanol, alongside self-validating protocols for preparing in vitro and in vivo formulations.

Physicochemical Properties & Thermodynamics of Dissolution

The solubility of an alkaloid is dictated by its ionization state. Lupanine contains a basic tertiary amine and a neutral delta-lactam ring. By converting the free base into a dihydrochloride salt, the basic nitrogen is protonated, drastically altering its solvation thermodynamics.

-

Water (H₂O): Highly Soluble. The protonated amine creates strong ion-dipole interactions with water molecules. The hydration energy of the chloride counterions and the protonated nitrogen easily overcomes the crystal lattice energy of the salt, resulting in rapid dissolution [5].

-

Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a highly polar, aprotic solvent. It effectively solvates the cationic lupanine through strong dipole interactions with its sulfoxide oxygen, while the hydrophobic tetracyclic core is accommodated by the solvent's methyl groups.

-

Ethanol (EtOH): Soluble to Moderately Soluble. As a polar protic solvent, ethanol can dissolve the dihydrochloride salt, though its lower dielectric constant compared to water means the solubility limit is lower [4].

Quantitative Solubility Matrix

| Solvent | Solubility Limit | Solvation Mechanism | Experimental Notes |

| Water / Aqueous Buffers | > 50 mg/mL | Ion-dipole interaction | Yields a clear solution. Ideal for physiological assays. |

| DMSO | ~ 25 - 50 mg/mL | Polar aprotic solvation | Hygroscopic; store aliquots at -20°C to prevent water ingress. |

| Ethanol (Absolute) | ~ 10 - 30 mg/mL | Hydrogen bonding & dipole | May require gentle sonication. Avoid excessive heat. |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is emphasized: understanding why a reagent is added prevents downstream assay failure.

Note: The molecular weight of Lupanine free base is 248.36 g/mol . The molecular weight of Lupanine dihydrochloride (C₁₅H₂₄N₂O · 2HCl) is approximately 321.28 g/mol . Always use the salt MW when calculating molarity.

Protocol A: Preparation of Aqueous Stock Solutions (e.g., 10 mM)

Purpose: For direct use in biochemical assays or cell culture media.

-

Weighing: Accurately weigh 3.21 mg of (+/-)-Lupanine dihydrochloride.

-

Dissolution: Add 1.0 mL of sterile, deionized water or PBS (pH 7.4).

-

Validation: Vortex for 10–15 seconds. The solution must be completely clear. If turbidity persists, the salt may have degraded into the free base due to improper storage; discard and use a fresh batch.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter before introducing to cell cultures.

Protocol B: Preparation of DMSO Stock for In Vitro Assays

Purpose: Long-term storage and high-concentration dosing.

-

Preparation: Dissolve 16.06 mg of the salt in 1.0 mL of anhydrous DMSO to create a 50 mM stock.

-

Sonication (Caution): If dissolution is slow, sonicate in a water bath at room temperature for no more than 60 seconds. Causality: Prolonged sonication generates heat, which can trigger the hydrolysis of the delta-lactam ring, yielding inactive degradation products like 17-oxolupanine [3].

-

Storage: Aliquot into single-use vials and store desiccated at -20°C.

Protocol C: In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Purpose: To prevent in vivo precipitation upon injection[1, 2].

-

Primary Solvation: Add 100 µL of the DMSO stock solution (e.g., 12.5 mg/mL) to a clean vial.

-

Co-solvent Addition: Add 400 µL of PEG300. Vortex until completely clear. Causality: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water, preventing immediate precipitation of the hydrophobic core.

-

Surfactant Addition: Add 50 µL of Tween-80. Mix gently to avoid bubbling. Causality: Tween-80 lowers the surface tension and stabilizes the micro-emulsion.

-

Aqueous Dilution: Dropwise, add 450 µL of 0.9% Saline while vortexing. The final solution (1 mL) should be clear and stable for immediate IP or IV administration [1].

Visualizations of Mechanisms and Workflows

To fully contextualize the solubility and application of Lupanine dihydrochloride, the following diagrams illustrate its extraction phase (reliant on pH-dependent solubility) and its pharmacological pathway.

Caption: Workflow illustrating the pH-dependent extraction and dihydrochloride salt formation of Lupanine.

Caption: Pharmacological pathways of Lupanine involving nAChR binding and K_ATP channel inhibition.

References

-

MDPI. "Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine." Molecules, 2024. Available at: [Link]

-

Federal Institute for Risk Assessment (BfR). "Risk assessment of the occurrence of alkaloids in lupin seeds." BfR Opinion No 003/2017. Available at: [Link]

Biosynthesis pathway of lupanine from lysine.

- 1. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

(+/-)-Lupanine Dihydrochloride: Mechanistic Dynamics of Acetylcholinesterase Inhibition

Executive Summary

The characterization of plant-derived alkaloids as cholinesterase inhibitors requires a rigorous, systems-level understanding of both molecular docking dynamics and kinetic assay design. (+/-)-Lupanine, a prominent quinolizidine alkaloid found in Lupinus species, exhibits complex neuropharmacological behavior, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE). This whitepaper deconstructs the structural pharmacology of (+/-)-lupanine dihydrochloride, mapping its exact mechanism of action within the cholinergic synapse, and provides a field-proven, self-validating experimental methodology for quantifying its inhibitory kinetics.

Structural Pharmacology & Target Engagement

As an application scientist, I approach alkaloid characterization by first analyzing the molecule's protonation state in physiological environments. (+/-)-Lupanine is a tetracyclic quinolizidine alkaloid. When utilized in its dihydrochloride salt form, it exhibits superior aqueous solubility and thermodynamic stability compared to its free base, making it the optimal candidate for precise in vitro kinetic assays.

At a physiological pH of 7.4, the nitrogen atom embedded within the quinolizidine heterocycle undergoes protonation. This protonated amine acts as a highly effective structural mimic of the quaternary ammonium "head" of acetylcholine, the endogenous agonist[1].

When (+/-)-lupanine dihydrochloride enters the deep, narrow catalytic gorge of AChE, it bypasses the peripheral anionic site (PAS) and penetrates deep into the active center.2 reveal that lupanine forms a highly stable enzyme-sorption complex with human AChE, driven by ion-ion interactions and van der Waals forces[2]. Specifically, the protonated amine anchors to the anionic subsite—interacting critically with the Trp86 , Tyr337 , and Gly121 residues[2].

This binding creates severe steric hindrance, physically blocking acetylcholine from accessing the catalytic triad (Ser203, His447, Glu334). Because this blockade relies entirely on non-covalent interactions, the inhibition is strictly reversible, meaning the enzyme can regain function once the inhibitor diffuses away[1].

Quantitative Affinity Profiles

To contextualize lupanine's potency, it is crucial to benchmark its binding energies and inhibitory concentrations against related quinolizidine alkaloids (like rhombifoline and sparteine) and standard therapeutics. The tables below summarize these critical quantitative metrics.

Table 1: Comparative Molecular Docking Affinities for AChE & BChE

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Rhombifoline | Human AChE | -8.5 | Trp86, Tyr337, Phe338 |

| Lupanine | Human AChE | -7.9 | Trp86, Tyr337, Gly121 |

| Rhombifoline | Human BChE | -8.2 | Trp82, Ala328, Tyr332 |

| Lupanine | Human BChE | -7.6 | Trp82, Ala328, Phe330 |

Data derived from comparative in-silico investigations of quinolizidine alkaloids[2].

Table 2: Receptor Affinity and Inhibitory Concentrations (IC50 / Ki)

| Target Receptor / Enzyme | Alkaloid | IC50 / Ki Value | Pharmacological Effect |

| Muscarinic AChR (mAChR) | Lupanine | 114 µM (IC50) | Weak Antagonism / Modulation |

| Nicotinic AChR (nAChR) | Lupanine | ~500 nM (Ki) | Receptor Binding / Blockade |

| Acetylcholinesterase (AChE) | Lupanine | >10,000 nM (Ki) | Reversible Competitive Inhibition |

| Butyrylcholinesterase (BChE) | Lupanine | ~200 µg/mL (Galantamine eq.) | Moderate Inhibition |

Data synthesized from 3 and 4[4][3].

Systems-Level Cholinergic Impact

Enzyme inactivation by lupanine does not occur in a vacuum; it triggers a cascading systems-level failure in neurotransmission. By inhibiting AChE, lupanine halts the catalytic hydrolysis of acetylcholine into choline and acetate. This results in the rapid accumulation of acetylcholine within the synaptic cleft, leading to the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors[1].

Cholinergic Synapse Pathway & Lupanine Intervention Workflow.

Self-Validating Experimental Methodology

In my laboratory practice, an assay must be designed to validate its own integrity. To accurately measure the inhibitory kinetics of (+/-)-lupanine dihydrochloride, we utilize a modified Ellman’s Assay. This protocol is engineered with built-in causality checks to prevent false positives caused by spontaneous substrate hydrolysis or solvent denaturation.

Step-by-step experimental workflow for the modified Ellman's assay.

Protocol: Modified Ellman’s Assay for AChE Inhibition Kinetics

Step 1: Buffer Formulation & Reagent Preparation

-

Action: Prepare 0.1 M Sodium Phosphate Buffer, adjusted strictly to pH 8.0.

-

Causality: The pH 8.0 environment is non-negotiable. It ensures the optimal catalytic conformation of the AChE active site and facilitates the rapid, stoichiometric ionization of the DTNB chromogen. Lower pH values exponentially decrease the DTNB reaction rate, introducing artifactual lag phases into your kinetic readouts.

Step 2: Inhibitor Solubilization

-

Action: Dissolve (+/-)-Lupanine dihydrochloride in molecular-grade dH₂O to create a 10 mM stock, followed by serial dilutions (10 µM to 1000 µM).

-

Causality: Utilizing the dihydrochloride salt rather than the free base guarantees complete aqueous solubility. This eliminates the need for organic solvents like DMSO, which can independently denature AChE and skew kinetic baselines.

Step 3: Thermodynamic Pre-Incubation

-

Action: Combine 50 µL of AChE (0.1 U/mL) with 50 µL of the lupanine dilution in a 96-well microplate. Incubate precisely for 15 minutes at 25°C.

-

Causality: Because lupanine is a reversible inhibitor, pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced. Skipping this step leads to competitive displacement artifacts during the initial velocity (

) measurement.

Step 4: Substrate & Chromogen Initiation

-

Action: Add 100 µL of a master mix containing 0.5 mM Acetylthiocholine iodide (ATCI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to initiate the reaction.

-

Causality: Simultaneous addition of substrate and chromogen ensures that the competitive binding dynamics between ATCI and Lupanine are captured accurately from time zero (

).

Step 5: Kinetic Acquisition & Self-Validation

-

Action: Record absorbance at 412 nm every 30 seconds for 5 minutes. Run parallel blanks (buffer instead of enzyme) and positive controls (e.g., Donepezil).

-

Causality: The blank subtracts the non-enzymatic spontaneous hydrolysis of ATCI. The positive control validates the dynamic range of the assay, ensuring that the observed lupanine inhibition is a true pharmacological effect and not an assay failure.

Conclusion

(+/-)-Lupanine dihydrochloride serves as a critical model for understanding the anticholinergic potential of quinolizidine alkaloids. By leveraging its protonated amine structure to competitively block the Trp86/Tyr337 anionic subsite of acetylcholinesterase, it effectively disrupts synaptic hydrolysis. For researchers, accurately capturing these reversible kinetics requires strict adherence to thermodynamic pre-incubation and pH-controlled assay environments, ensuring that generated data is both biologically relevant and structurally sound.

References

-

Title: Lupinine - Wikipedia Source: wikipedia.org URL: [Link]

-

Title: Medicinal plants with cholinesterase inhibitory activity and their applications Source: gsconlinepress.com URL: [Link]

-

Title: Risk assessment of the occurrence of alkaloids in lupin seeds - BfR Opinion No 003/2017 Source: bund.de URL: [Link]

Sources

Pharmacological properties of (+/-)-Lupanine dihydrochloride

An In-Depth Technical Guide to the Pharmacological Properties of (+/-)-Lupanine Dihydrochloride

Introduction

(+/-)-Lupanine is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus (lupin) genus.[1][2] As one of the major alkaloids in lupin seeds, it has historically been associated with the plant's toxicity.[3] However, contemporary research has unveiled a complex and compelling pharmacological profile, positioning lupanine as a molecule of significant interest for drug development professionals. Its dihydrochloride salt form enhances solubility, facilitating its use in experimental and preclinical research.

This technical guide provides a comprehensive overview of the pharmacological properties of (+/-)-Lupanine dihydrochloride. It moves beyond a simple recitation of facts to offer an in-depth analysis of its mechanisms of action, pharmacodynamic effects, kinetic profile, and toxicological considerations. By synthesizing data from cellular, animal, and human studies, this document serves as an authoritative resource for researchers exploring its therapeutic potential in metabolic disorders and neurodegenerative diseases.

Chemical and Physical Profile

A foundational understanding of lupanine's physicochemical properties is essential for its application in research and development.

| Property | Value | Source |

| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one | [1] |

| CAS Number | 1025-39-4 (for D-Lupanine hydrochloride) | [4] |

| Molecular Formula | C₁₅H₂₄N₂O · 2HCl (dihydrochloride) | |

| Molecular Weight | 284.82 g/mol (for monohydrochloride) | [4] |

| Appearance | Liquid (Lupanine base) | [5] |

| Classification | Quinolizidine Alkaloid | [1] |

| Natural Source | Plants of the genus Lupinus (e.g., Lupinus albus) | [2][4][5] |

Core Mechanisms of Action

Lupanine exerts its physiological effects through multifaceted interactions with key biological targets, primarily within the cholinergic and metabolic systems.

Interaction with the Cholinergic System

Lupanine demonstrates significant activity as a modulator of acetylcholine receptors, which underpins its effects on the nervous and cardiovascular systems.[6]

-

Nicotinic Acetylcholine Receptors (nAChRs): The primary cholinergic target for lupanine is the nAChR. It displays a notable binding affinity for this receptor, with a reported inhibitory constant (Ki) of 500 nM.[4][5] Its interaction is complex; it acts as a weak agonist and a desensitizer in SH-SY5Y cells, with an EC50 of 10.7 μM and a DC50 of 28.2 μM, respectively.[4][5] This modulatory action results in ganglioplegic (ganglion-blocking) activity, which contributes to its cardiovascular effects.[4][5] Furthermore, this activation of nAChRs has been shown to confer neuroprotection against soluble oligomers of amyloid-β toxicity in cellular models, suggesting a therapeutic avenue for Alzheimer's disease.[7]

-

Muscarinic Acetylcholine Receptors (mAChRs): Lupanine's affinity for muscarinic receptors is substantially weaker, with a reported Ki of 11000 nM.[4][5] While it does bind, this interaction is considered a secondary component of its overall cholinergic profile compared to its potent effects on nAChRs.

Caption: Lupanine's interaction with the nicotinic acetylcholine receptor.

Modulation of Glucose Homeostasis

A significant body of research highlights lupanine's potent effects on blood glucose regulation, making it a promising candidate for type 2 diabetes management.[8][9]

-

Inhibition of KATP Channels: The principal mechanism for lupanine's antidiabetic activity is the direct, dose-dependent inhibition of ATP-dependent potassium (KATP) channels in pancreatic β-cells.[10][11] By blocking these channels, lupanine prevents potassium efflux, leading to membrane depolarization.[10][12]

-

Stimulation of Insulin Secretion: The resulting depolarization increases the frequency of Ca²⁺ action potentials, promoting calcium influx and triggering the exocytosis of insulin-containing granules.[10][13] Crucially, this effect is glucose-dependent; lupanine significantly enhances insulin secretion at high glucose concentrations but not at lower levels.[11][14] This glucose-sensing property is a major therapeutic advantage, as it suggests a low risk of inducing hypoglycemia, a common side effect of sulfonylurea drugs.[8][10][11]

-

Upregulation of Insulin Gene Expression: Beyond its acute effects on secretion, lupanine has also been shown to increase the expression of the Ins-1 gene, suggesting a long-term beneficial impact on β-cell function.[10][11]

Caption: Mechanism of lupanine-induced insulin secretion in β-cells.

Pharmacodynamic Profile

The molecular mechanisms of lupanine translate into a range of systemic physiological effects.

| Pharmacodynamic Effect | Description | Key Findings |

| Hypoglycemic | Improves glycemic control, particularly in hyperglycemic states.[10] | Reduces postprandial glucose levels in diabetic rat models without causing hypoglycemia.[8][10] |

| Cardiovascular | Exhibits ganglionic blocking activity, leading to blood pressure modulation.[4][5] | Antagonizes secondary reflex hypertension and hypotension in cats and dogs.[4][5] Possesses antiarrhythmic and hypotensive properties.[8] |

| CNS | Exerts a mild sedative effect and potential neuroprotective actions.[3] | Less toxic to the CNS than sparteine.[3] Protects against amyloid-β toxicity in vitro.[7] |

| Uterine Stimulant | Causes contraction of uterine smooth muscle. | Significantly less potent (10-15 times) than sparteine.[15] |

| Antimicrobial | Active against various bacteria and fungi. | Shows activity against both Gram-positive and Gram-negative bacteria.[8][16] |

Pharmacokinetics and Metabolism

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of lupanine is critical for its development as a therapeutic agent. Human studies have provided clear insights into its disposition.[17]

| PK Parameter | Finding | Details |

| Absorption | Rapidly absorbed after oral administration. | - |

| Metabolism | Minimal metabolism. | Disposition is not significantly affected by CYP2D6 genetic polymorphism, indicating this enzyme is not a major metabolic pathway.[17] |

| Excretion | Primarily excreted unchanged in the urine. | 90-95% of an oral dose is recovered as the parent compound in urine within 72 hours.[17][18] |

| Elimination Half-Life (t½) | ~6.2 - 6.5 hours in humans. | No significant difference between extensive and poor CYP2D6 metabolizers.[17][18] |

Toxicology and Safety Profile

While lupanine contributes to the toxicity of "bitter" lupin varieties, it is demonstrably less toxic than related quinolizidine alkaloids like sparteine.[3][15][19]

| Toxicity Metric | Species | Value |

| Oral LD₅₀ | Rat | 1464 mg/kg BW[8] |

| Intraperitoneal LD₅₀ | Mouse | 175 mg/kg BW[19] |

| Relative Toxicity | Multiple | 2-3 times less toxic than sparteine.[15] Lupanine and 13α-OH-lupanine have similar toxicity in rats.[15] |

| Acute Symptoms | Animals | Effects on the central nervous system, with death at high doses resulting from respiratory failure.[15] |

| Human Safety | Human Volunteers | No adverse effects were observed after single oral doses of 10 mg.[15] |

Methodologies for Preclinical Evaluation

Rigorous and validated experimental protocols are essential for characterizing the pharmacological properties of lupanine.

In Vitro Assessment of KATP Channel Inhibition via Patch-Clamp Electrophysiology

This protocol provides a direct measure of lupanine's effect on its target ion channel in pancreatic β-cells.

Rationale: The whole-cell patch-clamp technique allows for the precise measurement of ion currents across the cell membrane, providing definitive evidence of channel inhibition or activation. Using an ATP-deficient intracellular solution isolates and maximizes the KATP currents.

Step-by-Step Methodology:

-

Cell Culture: Culture insulin-secreting INS-1E cells under standard conditions (RPMI-1640 medium, 10% FBS, 1% Pen-Strep, etc.).

-

Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH. Self-validation: The absence of ATP in this solution is critical to prevent endogenous channel closure and isolate KATP currents.

-

-

Electrophysiology:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell recording configuration on a single, healthy INS-1E cell. Clamp the membrane potential at -70 mV.

-

Apply voltage ramps or steps to elicit KATP currents.

-

-

Drug Application:

-

Once a stable baseline current is established, perfuse the cell with an extracellular solution containing a known concentration of (+/-)-Lupanine dihydrochloride (e.g., 0.5 mM).[10]

-

Record the current until a new steady-state is reached.

-

Perform a washout by perfusing with the drug-free solution to test for reversibility.

-

-

Data Analysis: Measure the current amplitude before, during, and after lupanine application. Calculate the percentage of current inhibition. Generate a dose-response curve by testing multiple concentrations.

Caption: Workflow for patch-clamp analysis of lupanine's effect.

In Vivo Evaluation of Hypoglycemic Effects via Oral Glucose Tolerance Test (OGTT)

This protocol assesses lupanine's ability to improve glucose handling in a disease-relevant animal model.

Rationale: The OGTT is a standard preclinical test that measures the ability of an organism to clear a glucose load from the blood. Using a streptozotocin (STZ)-induced diabetic model creates a hyperglycemic state where the glucose-dependent effects of lupanine can be effectively evaluated.

Step-by-Step Methodology:

-

Animal Model: Induce diabetes in male Wistar or Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 65 mg/kg).[10] Confirm diabetic status (fasting blood glucose > 250 mg/dL) after 72 hours.

-

Acclimatization & Fasting: Acclimatize animals and fast them overnight (12-16 hours) with free access to water before the test.

-

Grouping: Randomly assign animals to control (vehicle) and treatment (lupanine) groups (n=6-8 per group).

-

Dosing:

-

Glucose Challenge:

-

At time t=0 (typically 30 minutes after drug administration), take a baseline blood sample from the tail vein.

-

Immediately administer a 2 g/kg glucose solution via oral gavage.[10]

-

-

Blood Sampling: Collect blood samples at specified time points post-glucose challenge (e.g., 30, 60, 90, and 120 minutes).

-

Analysis:

-

Measure blood glucose concentrations for each sample using a glucometer.

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC for the lupanine group compared to the control group indicates improved glucose tolerance.

-

Conclusion and Future Perspectives

(+/-)-Lupanine dihydrochloride is a compelling natural product with a dual-action pharmacological profile. Its ability to modulate nicotinic acetylcholine receptors provides a basis for potential applications in neurodegenerative disorders and cardiovascular regulation. Concurrently, its well-defined mechanism for enhancing glucose-stimulated insulin secretion via KATP channel inhibition, without an apparent risk of hypoglycemia, makes it a highly attractive candidate for the development of novel anti-diabetic therapies.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: While its natural pharmacokinetics are understood, medicinal chemistry efforts could explore derivatives with improved half-life or tissue-specific distribution.

-

Chronic Efficacy and Safety: Long-term studies are needed to confirm its sustained efficacy in improving glycemic control and to fully characterize its chronic safety profile.

-

Neuroprotection In Vivo: The promising in vitro neuroprotective data must be validated in relevant animal models of Alzheimer's or other neurodegenerative diseases.

References

-

Lupinine - Wikipedia. [Link]

-

17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed. [Link]

-

Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile - MDPI. [Link]

-

Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC. [Link]

-

Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC. [Link]

-

Quinolizidine alkaloids isolated from Lupinus species enhance insulin secretion - Ovid. [Link]

-

Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis - CABI Digital Library. [Link]

-

Anti-hyperglycemic and Anti-hyperlipidemic Effects of Lupinus albus in Type 2 Diabetic Patients: A Randomized Double-blind, Placebo-controlled Clinical Trial - Science Alert. [Link]

-

Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed. [Link]

-

Lupin alkaloids – a scientific review. [Link]

-

Binding of Quinolizidine Alkaloids to Nicotinic and Muscarinic Acetylcholine Receptors | Request PDF - ResearchGate. [Link]

-

Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer | ACS Applied Materials & Interfaces. [Link]

-

New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - MDPI. [Link]

-

Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC. [Link]

-

Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR. [Link]

-

(PDF) Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - ResearchGate. [Link]

-

Disposition of lupanine and 13-hydroxylupanine in man - PubMed. [Link]

-

Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick. [Link]

-

Lupanine - Bioaustralis Fine Chemicals. [Link]

-

A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed. [Link]

-

Lupanine increases electrical activity of glucose-stimulated beta... | Download Scientific Diagram - ResearchGate. [Link]

-

(+)-Lupanine | C15H24N2O | CID 91471 - PubChem - NIH. [Link]

-

Drugs affecting function of Uterus - Wikiversity. [Link]

-

Quinolizidine alkaloids – Knowledge and References - Taylor & Francis. [Link]

-

A drug affecting uterine activity - WikiLectures. [Link]

-

(PDF) Hypoglycaemic effect of quinolizidine alkaloids — lupanine and 2-thionosparteine on non-diabetic and streptozotocin-induced diabetic rats - ResearchGate. [Link]

-

Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC. [Link]

Sources

- 1. (+)-Lupanine | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Lupanine | 550-90-3 [smolecule.com]

- 3. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scialert.net [scialert.net]

- 10. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioaustralis.com [bioaustralis.com]

- 17. Disposition of lupanine and 13-hydroxylupanine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aussielupins.org.au [aussielupins.org.au]

Methodological & Application

Protocol for extraction and purification of lupanine from Lupinus albus.

Topic: Protocol for the Extraction and Purification of Lupanine from Lupinus albus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinus albus, commonly known as white lupin, is a legume recognized for its high protein content. However, its seeds contain a significant concentration of bitter quinolizidine alkaloids (QAs), with lupanine being the most abundant.[1][2] The presence of these alkaloids necessitates a debittering process before the seeds are safe for consumption.[3] Beyond its role as an anti-nutritional factor, lupanine itself is a tetracyclic alkaloid with a range of biological activities, making it a molecule of interest for pharmacological research.[4][5] It has been investigated for its potential to modulate insulin release and as a starting material for the semi-synthesis of other QA derivatives.[6][7]

This document provides a detailed protocol for the extraction and purification of lupanine from Lupinus albus seeds. The methodology is based on a foundational acid-base chemical principle, employing a solid-liquid extraction in a basic medium to isolate the alkaloid in its free base form, followed by purification using normal-phase column chromatography. This guide is designed to provide researchers with a robust and reproducible workflow, complete with scientific rationale for key steps, ensuring both high yield and purity of the final product.

Principle of the Method

The extraction of lupanine hinges on its chemical nature as a basic alkaloid. Alkaloids typically exist as salts in the plant matrix. By treating the ground lupin seeds with a strong base, such as potassium hydroxide (KOH), the lupanine salt is converted into its free base form. This uncharged form is significantly more soluble in organic solvents than its salt form.[6] This principle is illustrated in the diagram below.

Caption: Acid-Base Chemistry of Lupanine Extraction.

Once converted, the lupanine free base is extracted from the solid plant material using an appropriate organic solvent. Subsequent purification is achieved through normal-phase column chromatography, where compounds are separated based on their polarity. The crude extract is loaded onto a polar stationary phase (silica gel), and a less polar mobile phase is used for elution. Non-polar impurities travel through the column more quickly, while the more polar lupanine is retained longer, allowing for its separation and collection in pure fractions.

Materials and Reagents

| Equipment | Glassware & Consumables | Chemicals & Reagents |

| Grinder or mill | Beakers (various sizes) | Lupinus albus seeds |

| Magnetic stirrer and stir bars | Erlenmeyer flasks | Potassium hydroxide (KOH) |

| Rotary evaporator | Glass filter funnel | Celite® 545 (diatomaceous earth) |

| Chromatography column (30x4 cm) | Separatory funnel (250 mL) | Ethanol (95% or absolute), analytical grade |

| TLC tank | Round-bottom flasks | Diethyl ether, analytical grade |

| UV lamp (for TLC visualization) | TLC plates (silica gel 60 F254) | Dichloromethane, analytical grade |

| Vacuum pump | Filter paper (e.g., Whatman No. 1) | Ethyl acetate, analytical grade |

| Analytical balance | Glass wool or porous glass frit | Triethylamine (TEA) |

| Fume hood | Capillary tubes for TLC spotting | Anhydrous sodium sulfate (Na₂SO₄) |

| Ninhydrin or Dragendorff's reagent for visualization | ||

| Deuterated chloroform (CDCl₃) for NMR (optional) |

Experimental Workflow: A Visual Overview

The entire process, from raw seeds to purified lupanine, involves a series of sequential steps. The following diagram provides a high-level overview of the workflow.

Caption: Overall workflow for lupanine extraction and purification.

Detailed Step-by-Step Protocol

Part 1: Extraction of Crude Alkaloid Fraction

-

Seed Preparation: Weigh 50 g of dry Lupinus albus seeds and grind them into a fine powder using a coffee grinder or a laboratory mill. A finer powder increases the surface area, leading to more efficient extraction.

-

Basification: Transfer the ground seed powder to a 500 mL beaker. In a fume hood, carefully add 40 mL of a 25% aqueous potassium hydroxide (KOH) solution.

-

Scientist's Note: This step is critical for converting the naturally occurring lupanine salts into their free base form, which is soluble in organic solvents.[6]

-

-

Formation of a Dry Powder: Add 20 g of Celite® to the mixture and stir with a glass rod until a homogenous, dry-looking powder is formed.

-

Scientist's Note: Celite®, a form of diatomaceous earth, acts as a filter aid and provides a solid support, preventing the formation of a dense, difficult-to-filter paste and ensuring good solvent percolation.[6]

-

-

Solid-Liquid Extraction: Add 200 mL of ethanol to the beaker. Place a magnetic stir bar in the mixture and stir gently on a magnetic stirrer overnight (approximately 16 hours) at room temperature. Cover the beaker with paraffin or aluminum foil to prevent solvent evaporation.[6]

-

Isolation of the Extract: Separate the solid material from the ethanol extract by filtration through a filter paper in a Buchner funnel. Wash the solid residue on the filter paper with an additional 100 mL of fresh ethanol to recover any remaining alkaloids.[6]

-

Concentration: Combine the filtrate and the ethanol wash. Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude quinolizidine alkaloid (QA) extract, which will be a viscous, dark residue.

Part 2: Purification by Column Chromatography

-

Column Preparation: Construct a chromatography column (e.g., 30 cm length, 4 cm diameter) with a porous glass frit or a small plug of glass wool at the bottom. Secure it vertically to a stand in a fume hood.

-

Slurry Packing: Prepare a slurry of 60-80 g of silica gel in a suitable non-polar solvent (e.g., n-hexane or the initial mobile phase). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Sample Loading (Dry Loading): Dissolve the crude QA extract from Part 1 in a minimal volume of dichloromethane (e.g., 40-50 mL). Add 15-20 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed silica gel column.[6]

-

Scientist's Note: Dry loading the sample generally results in better separation and sharper bands compared to liquid loading, especially for complex crude extracts.

-

-

Elution: Gently add the mobile phase to the top of the column and begin elution. A common solvent system involves a gradient of increasing polarity.

-

Step 1 (Wash): Begin eluting with a non-polar solvent like ethyl acetate to remove highly non-polar impurities.

-

Step 2 (Elute Lupanine): Change the mobile phase to a more polar mixture to elute the lupanine. A recommended eluent is ethyl acetate containing 5% triethylamine (TEA) .[6]

-

Scientist's Note: Triethylamine is a basic amine added to the mobile phase to reduce the "tailing" of basic compounds like lupanine on the acidic silica gel stationary phase. It competes for active sites on the silica, resulting in more symmetrical peaks and better separation.

-

-

Fraction Collection: Collect the eluate in a series of numbered test tubes or small flasks (e.g., 15-20 mL fractions).

Part 3: Analysis and Product Recovery

-

TLC Monitoring: Monitor the collected fractions for the presence of lupanine using Thin-Layer Chromatography (TLC).

-

Plate: Silica gel TLC plate.

-

Mobile Phase: Diethyl ether : Dichloromethane (1:1 v/v).[6]

-

Spotting: Apply a small spot from each fraction onto the TLC plate baseline.

-

Visualization: After developing and drying the plate, visualize the spots. Lupanine can often be visualized under UV light or by staining with an appropriate reagent like ninhydrin (stain) or Dragendorff's reagent, which is specific for alkaloids.

-

Expected Result: Lupanine is expected to have an Rf value of approximately 0.25 in this system.[6]

-

-

Pooling and Evaporation: Combine all fractions that show a pure spot corresponding to lupanine.

-

Final Product: Remove the solvent from the pooled fractions using a rotary evaporator. Further dry the resulting purified lupanine under a high vacuum to remove any residual solvent. The final product should be a white to pale yellow crystalline solid.[5]

Expected Results and Characterization

| Parameter | Expected Outcome/Value | Notes |

| Physical Appearance | White to pale yellow crystalline solid | |

| TLC Rf Value | ~0.25 | Mobile Phase: Diethyl ether : Dichloromethane (1:1)[6] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, methanol, and ethyl acetate.[4][7] Limited solubility in water.[5] | |

| Purity | >95% (as determined by HPLC or qNMR) | Purity is dependent on the care taken during chromatographic separation. |

| Yield | Variable (typically 0.5% - 1.5% of the initial seed weight) | Yield depends on the lupin cultivar, growing conditions, and extraction efficiency.[8] |

For absolute confirmation of the isolated compound's identity and structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the standard method. The resulting spectra should be compared with published data for (+)-Lupanine.[6][9]

References

- Royal Society of Chemistry. (n.d.). Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. In Organic Chemistry: A Laboratory Course.

- BioCrick. (2015, October 20). Lupanine | CAS:550-90-3.

- Martel, S., et al. (2018). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp.. MDPI.

- Bioaustralis Fine Chemicals. (n.d.). Lupanine.

- PROTA4U.org. (n.d.). Lupinus albus.

- Marcelo, G., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Applied Materials & Interfaces.

- UNL's Repository. (n.d.). Debittering of Lupinus albus L. using subcritical water extraction.

- CymitQuimica. (n.d.). CAS 550-90-3: (+)-Lupanine.

- ResearchHub. (n.d.). Fatty acid profile and mineral composition of traditionally processed gibto (Lupinus albus L.) grown in Ethiopia.

- Sweet Lupin Western Australia Inc. (2023). Lupin alkaloids – a scientific review. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOC7VLu91baqy3XQVRAoQlAJhepmJQsSginP_zEPK8p-DnmibaKs0zxQcmkB78jSd3Ytq15cGza36DTmYWDiNIolyMulQB5gnbpiFD5MgBprO6BeuoxsLi_2bwmxNwy-uHVXtAhgExnrFnc1hboNJO7WV8yxIdA0TcCFRgVKI9wpaz4VSf4EGOIs3ig7BgZgrAQlyYyGDWzpkDwQ==](. Marcelo, G., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. PMC.

- Resta, D., et al. (n.d.). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. PMC.

- CABI Digital Library. (n.d.). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis.

- PMC. (2024, April 2). Agronomic, Nutritional Traits, and Alkaloids of Lupinus albus, Lupinus angustifolius and Lupinus luteus Genotypes: Effect of Sowing Dates and Locations.

- MDPI. (2022, February 12). Chemical Composition of Lupin (Lupinus spp.) as Influenced by Variety and Tillage System.

- ResearchGate. (2018, March 5). Chemical Composition and Nutritional Evaluation of the Lupine Seeds (Lupinus albus L.) from Low-Alkaloid Varieties.

- Google Patents. (n.d.). US6335044B1 - Method for treating and processing lupine seeds containing alkaloid, oil and protein.

- MDPI. (2024, January 24). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol.

- ResearchGate. (2025, August 5). Recovery of lupanine from Lupinus albus L. leaching waters | Request PDF.

- Google Patents. (n.d.). PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing ....

- ResearchGate. (2025, August 6). Determination of enantiomeric purity of lupanine isolated from various lupin species | Request PDF.

- PMC. (2020, August 10). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS.

- Google Patents. (n.d.). WO1995032968A1 - Process for extracting alkaloids, in particular lupanin, from alkaloid-containing plants.

- MDPI. (2019, November 27). Chromatographic Fingerprinting of the Old World Lupins Seed Alkaloids: A Supplemental Tool in Species Discrimination.

Sources

- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. CAS 550-90-3: (+)-Lupanine | CymitQuimica [cymitquimica.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. aussielupins.org.au [aussielupins.org.au]

- 9. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining the Effective Concentration of Lupanine in PC12 Cell Culture

Executive Summary & Pharmacological Context

Lupanine is a naturally occurring quinolizidine alkaloid, predominantly extracted from Cytisus scoparius and various Lupinus species. Recent pharmacological profiling has highlighted its potent neuroprotective properties, particularly in mitigating the neurotoxicity associated with Alzheimer's disease (AD) models[1]. For drug development professionals, accurately determining the effective concentration of lupanine in vitro is a critical milestone in preclinical validation.

This guide provides a comprehensive, self-validating protocol for evaluating lupanine's efficacy using the PC12 rat pheochromocytoma cell line—a widely accepted gold-standard model for evaluating neuronal differentiation and screening neuroprotective agents[2].

Scientific Rationale & System Causality (E-E-A-T)

To ensure high reproducibility and scientific integrity, this protocol is built upon specific, causally linked experimental choices:

-

Matrix Selection (Collagen IV): PC12 cells (particularly Riken and NS-1 clonal variants) exhibit poor adherence and fail to differentiate properly in standard serum-deprived conditions. We utilize a Collagen IV matrix, which has been empirically proven as the optimal adhesive substrate for PC12 attachment and Nerve Growth Factor (NGF)-induced differentiation[2].

-

Mechanistic Grounding: Lupanine exerts its neuroprotective effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs), which subsequently triggers the antiapoptotic PI3K/Akt/Bcl-2 signaling cascade[1].

-

Self-Validating Control: To prove that cell survival is explicitly due to lupanine's interaction with nAChRs (and not an experimental artifact), this protocol incorporates α-bungarotoxin—a selective nAChR antagonist—as a mandatory negative control[1]. If lupanine's protective effect is neutralized by α-bungarotoxin, the mechanism of action is validated.

-

Target Concentration Range: Literature indicates that lupanine prevents Soluble Oligomers of Amyloid-β (SO-Aβ)-induced toxicity at highly specific nanomolar ranges, with peak neuroprotection observed at 0.03 μM[1],[3].

Mechanistic Pathway Visualization

Lupanine-mediated neuroprotective signaling pathway in PC12 cells.

Experimental Workflow & Step-by-Step Methodology

Workflow Overview

Experimental workflow for determining lupanine efficacy in PC12 cells.

Phase 1: PC12 Culture and NGF Differentiation

-

Plate Preparation: Coat 96-well plates (for viability assays) and 6-well plates (for protein extraction) with 10 μg/mL Collagen IV overnight at 4°C. Wash twice with sterile PBS prior to use[2].

-

Cell Seeding: Harvest PC12 cells and resuspend in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 1% horse serum and 0.5% fetal bovine serum (FBS) to promote cell cycle arrest and differentiation[2]. Seed at a density of

cells/well (96-well) or -

Differentiation: Add 50 ng/mL of recombinant NGF to the culture media. Incubate at 37°C in a 5%

humidified atmosphere for 48–72 hours until distinct neurite outgrowth is visible under phase-contrast microscopy.

Phase 2: Lupanine Dose-Response and SO-Aβ Challenge

-

Preparation of SO-Aβ: Prepare Soluble Oligomers of Amyloid-β (SO-Aβ) according to standard oligomerization protocols, ensuring a final working concentration of 0.5 μM[1].

-

Lupanine Pre-treatment: Prepare a logarithmic concentration gradient of lupanine (0.01 μM, 0.03 μM, 0.1 μM, 1.0 μM, 10 μM, 30 μM) in serum-free DMEM. Add to the differentiated PC12 cells and incubate for 1 hour prior to toxin exposure.

-

Mechanistic Control: In a parallel set of wells, pre-incubate cells with 1 μM α-bungarotoxin for 30 minutes before adding the 0.03 μM lupanine[1].

-

Toxin Challenge: Add 0.5 μM SO-Aβ to all test wells (excluding absolute controls). Incubate the plates for 24 hours at 37°C[1].

Phase 3: Endpoint Assays

-

Cell Viability (MTT Assay): After 24 hours, add 10 μL of MTT solution (5 mg/mL) to each 96-well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 μL of DMSO and measure absorbance at 570 nm.

-

Western Blotting (Akt Phosphorylation): Lyse the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for total Akt and phosphorylated Akt (p-Akt) to validate the intracellular signaling cascade[1].

Data Presentation & Expected Outcomes

Based on validated pharmacological profiles, lupanine exhibits a non-linear, bell-shaped dose-response curve typical of many alkaloid receptor agonists. The optimal effective concentration is strictly centered around 0.03 μM [1].

The table below summarizes the expected quantitative benchmarks for assay validation:

| Experimental Condition | Lupanine Concentration | Expected PC12 Viability (% of Control) | Akt Phosphorylation (% Increase vs. SO-Aβ) |

| Negative Control | 0 μM | 100% | Baseline |

| SO-Aβ Alone (0.5 μM) | 0 μM | ~40 - 45% | Baseline |

| SO-Aβ + Lupanine | 0.01 μM | ~48 ± 5% | +15% |

| SO-Aβ + Lupanine (Optimal) | 0.03 μM | 64 ± 7% | +52 ± 4% |

| SO-Aβ + Lupanine | 0.10 μM | ~60 ± 5% | +40% |

| SO-Aβ + Lupanine | 30.0 μM | ~45 ± 6% | +10% |

| SO-Aβ + Lup (0.03 μM) + α-Bgtx | 0.03 μM | ~42 ± 5% | Reverted to Baseline |

Note: The complete blockade of viability rescue and Akt phosphorylation by α-bungarotoxin (α-Bgtx) confirms that the 0.03 μM effective concentration relies entirely on nAChR activation[1].

References

-

Title: 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors Source: Journal of Alzheimer's Disease (J Alzheimers Dis. 2019;67(1):343-356) URL: [Link]

-

Title: Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents Source: Scientific Reports (Sci Rep. 2021 Apr 14;11(1):8096) URL: [Link]

-

Title: Protection against Amyloid-β Oligomer Neurotoxicity by Small Molecules with Antioxidative Properties: Potential for the Prevention of Alzheimer's Disease Dementia Source: International Journal of Molecular Sciences (PMC6213693) URL: [Link]

Sources

- 1. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection against Amyloid-β Oligomer Neurotoxicity by Small Molecules with Antioxidative Properties: Potential for the Prevention of Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

Lupanine as a Chiral Selector in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Quest for Enantiopurity and the Potential of Lupanine

In the landscape of pharmaceutical development, the chirality of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This has propelled the demand for efficient and scalable methods to obtain enantiomerically pure compounds. Chiral selectors are instrumental in this endeavor, enabling the separation of racemic mixtures or guiding stereoselective synthesis.

This document explores the application of lupanine, a quinolizidine alkaloid, as a versatile chiral selector in pharmaceutical synthesis. While its structural analog, (-)-sparteine, has been extensively utilized as a chiral ligand, lupanine itself presents a compelling and underexplored alternative.[1] Lupanine's rigid, cage-like structure and the presence of stereogenic centers make it an excellent candidate for inducing asymmetry in chemical reactions.

This guide provides detailed protocols for the resolution of racemic lupanine to obtain the requisite enantiopure forms and outlines its potential applications in asymmetric synthesis, drawing parallels with the well-established chemistry of sparteine.

Part 1: Obtaining Enantiopure Lupanine - The Gateway to Chiral Applications

The first critical step towards utilizing lupanine as a chiral selector is the separation of its racemic mixture. Both chemical and biological resolution methods have been effectively developed.

Chemical Resolution of Racemic Lupanine using Chiral Acids

A common and effective method for resolving racemic amines like lupanine is through the formation of diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Protocol 1: Resolution of (±)-Lupanine with (-)-Dibenzoyltartaric Acid

This protocol is adapted from the work of Przybył and Kubicki.[2]

Materials:

-

(±)-Lupanine

-

(-)-Dibenzoyltartaric acid

-

Ethanol

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Salt Formation:

-

Dissolve 1.0 g of (±)-lupanine in 20 mL of hot ethanol.

-

In a separate flask, dissolve 1.5 g of (-)-dibenzoyltartaric acid in 30 mL of hot ethanol.

-

Slowly add the lupanine solution to the dibenzoyltartaric acid solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold ethanol. This salt is enriched in (+)-lupanine.

-

-

Isolation of (+)-Lupanine:

-

Suspend the collected salt in 50 mL of water and basify to pH > 12 with a 10% sodium hydroxide solution.

-

Extract the aqueous layer three times with 30 mL of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield (+)-lupanine.

-

-

Isolation of (-)-Lupanine:

-

Take the filtrate from the initial crystallization (step 1).

-

Concentrate the filtrate under reduced pressure.

-

Repeat the basification and extraction procedure as described in step 2 to obtain (-)-lupanine.

-

-

Enantiomeric Purity Assessment:

-

Determine the enantiomeric excess (ee) of the resolved lupanine enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or by forming a salt with a chiral acid and analyzing by ¹H NMR.

-

Table 1: Representative Results for Lupanine Resolution

| Enantiomer | Chiral Resolving Agent | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| (+)-Lupanine | (-)-Dibenzoyltartaric acid | ~40% | >98% | [2] |

| (-)-Lupanine | (+)-Dibenzoyltartaric acid | ~40% | >98% | [2] |

| D-(+)-Lupanine | L-Tartaric acid | 29% | 99.0% | [3][4] |

| L-(-)-Lupanine | D-Tartaric acid | 30% | 99.5% | [3][4] |

Diagram 1: Workflow for Chemical Resolution of Lupanine

Caption: Chemical resolution of racemic lupanine.

Microbial Resolution of Racemic Lupanine

An alternative, environmentally friendly approach to obtaining enantiopure lupanine is through microbial resolution. Certain microorganisms can selectively metabolize one enantiomer, leaving the other enantiomer in high enantiomeric excess.

Protocol 2: Microbial Resolution using Pseudomonas putida

This protocol is based on the findings of Parmaki et al.[2]

Materials:

-

Pseudomonas putida strain capable of lupanine degradation (e.g., LPK411)

-

(±)-Lupanine

-

Minimal salts medium (e.g., M9 medium)

-

Shaking incubator

-

Centrifuge

-

Extraction solvents (e.g., ethyl acetate)

-

Analytical equipment for ee determination (Chiral HPLC)

Procedure:

-

Culture Preparation:

-

Inoculate a starter culture of P. putida in a suitable growth medium and incubate until it reaches the exponential growth phase.

-

-

Biocatalytic Resolution:

-

Prepare a minimal salts medium containing (±)-lupanine as the sole carbon source.

-

Inoculate the medium with the P. putida culture.

-

Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 30°C).

-

-

Monitoring and Harvesting:

-

Monitor the degradation of the lupanine enantiomers and the enantiomeric excess of the remaining lupanine over time using chiral HPLC.

-

Once the desired enantiomeric excess of L-(-)-lupanine is achieved (typically >95%), harvest the culture broth.

-

-

Extraction of L-(-)-Lupanine:

-

Centrifuge the culture broth to remove the bacterial cells.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and remove the solvent under reduced pressure to obtain enantiopure L-(-)-lupanine.

-

Part 2: Lupanine in Asymmetric Synthesis - Protocols and Mechanistic Insights

With enantiopure lupanine in hand, it can be employed as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its bidentate nature allows it to chelate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. The following protocols are proposed based on the well-documented success of the structurally similar (-)-sparteine.[5]

Proposed Application: Lupanine-Mediated Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of a chiral ligand can render this reaction highly enantioselective.

Protocol 3: Enantioselective Aldol Reaction of a Silyl Ketene Acetal with an Aldehyde

Materials:

-

Enantiopure lupanine (e.g., (+)-lupanine)

-

Titanium tetrachloride (TiCl₄)

-

Silyl ketene acetal

-

Aldehyde

-

Dichloromethane (anhydrous)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Standard workup reagents (e.g., saturated aqueous NaHCO₃)

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Catalyst Formation:

-

Under an inert atmosphere, dissolve (+)-lupanine (0.1 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried flask.

-

Cool the solution to -78°C.

-

Slowly add TiCl₄ (0.1 mmol) to the solution and stir for 30 minutes to form the chiral Lewis acid complex.

-

-

Aldol Reaction:

-

Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes.

-

Slowly add the silyl ketene acetal (1.2 mmol) to the reaction mixture.

-

Stir the reaction at -78°C and monitor its progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched aldol product.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC.

-

Diagram 2: Proposed Catalytic Cycle for Lupanine-Mediated Aldol Reaction

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Proposed Application: Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[6]

Protocol 4: Oxidative Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

-

Enantiopure lupanine (e.g., (-)-lupanine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic secondary alcohol

-

Oxygen (or air) as the oxidant

-

Toluene (anhydrous)

-

Molecular sieves (e.g., 4 Å)

Procedure:

-

Catalyst Preparation:

-

In a flask equipped with a balloon of oxygen (or open to the air), add Pd(OAc)₂ (5 mol%), (-)-lupanine (10 mol%), and powdered molecular sieves to anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Kinetic Resolution:

-

Add the racemic secondary alcohol (1.0 mmol) to the catalyst mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the conversion by Gas Chromatography (GC) or TLC.

-

-

Workup and Separation:

-

Once approximately 50% conversion is reached, filter the reaction mixture to remove the molecular sieves and catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the ketone product by silica gel column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess of the recovered alcohol by chiral GC or HPLC.

-

Conclusion and Future Outlook

Lupanine, a readily available natural product, holds significant promise as a chiral selector in pharmaceutical synthesis. The protocols provided herein for its enantiomeric resolution lay the groundwork for its broader application. While direct, extensive studies on lupanine as a chiral ligand are still emerging, the striking structural and chemical similarities to (-)-sparteine provide a strong rationale for its use in a wide array of asymmetric transformations. The proposed applications in aldol reactions and kinetic resolutions are just the beginning. Further research into lupanine-metal complexes and their catalytic activities is warranted and expected to unveil a new class of efficient and accessible chiral catalysts for the synthesis of enantiopure pharmaceuticals.

References

- Process for converting lupanine into sparteine. Google Patents; WO2014191261A1.

-

Parmaki, D., et al. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization. Microbial Cell Factories, 19(1), 67. Available at: [Link]

- Process for converting lupanine into sparteine. Google Patents; US9388182B2.

-

Parmaki, D., et al. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater. Microbial Cell Factories. Available at: [Link]

-

Ho, Y.-C., et al. (2020). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. The Plant Journal, 104(3), 737-751. Available at: [Link]

- Process for converting lupanine into sparteine. Google Patents; EP3004105B1.

- Process for preparing enantiopure Lupanine and Sparteine. Google Patents; EP2808326A1.

-

Chiral column chromatography. Wikipedia. Available at: [Link]

-

Gillard, J. W., et al. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Chemical Society Reviews, 49(20), 7436-7471. Available at: [Link]

-

Sparteine as a Chiral Ligand for Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2018). Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. Nature, 558(7709), 282-286. Available at: [Link]

-

Kincses, A., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2198. Available at: [Link]

-

Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887. Available at: [Link]

-

Li, Y., et al. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(8), 1869. Available at: [Link]

-

Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11790-11794. Available at: [Link]

-